4-(3-methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a trifluoromethyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: The final step involves the coupling of the pyrazole ring with the benzonitrile moiety, which can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or benzonitrile moieties, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyrazoles and benzonitriles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases. Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-(3-methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to its biological effects.
Comparison with Similar Compounds
4-(3-Methyl-1H-pyrazol-1-yl)benzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzonitrile: Does not contain the pyrazole ring, leading to distinct reactivity and applications.
3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine: Contains a different functional group and exhibits different biological activities.
Uniqueness: The presence of both the pyrazole ring and the trifluoromethyl group in 4-(3-methyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile gives it unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3/c1-8-4-5-18(17-8)10-3-2-9(7-16)11(6-10)12(13,14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYVUICNRZLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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